

3',4',5'-Trifluoropropiophenone: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3',4',5'-Trifluoropropiophenone

Cat. No.: B1303399

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3',4',5'-Trifluoropropiophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and drug design. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive review of the available literature on **3',4',5'-Trifluoropropiophenone**, focusing on its chemical properties, synthesis, and potential applications in drug development. Due to the limited specific literature on this compound, this guide also infers potential synthetic routes and applications based on analogous structures and established chemical principles.

Chemical and Physical Properties

3',4',5'-Trifluoropropiophenone, also known as 1-(3,4,5-trifluorophenyl)propan-1-one, is a solid at room temperature.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	220227-74-7	[1][2]
Molecular Formula	C ₉ H ₇ F ₃ O	[1][2]
Molecular Weight	188.15 g/mol	[1][2]
Appearance	White to off-white crystalline powder	Inferred from supplier data
Boiling Point	206-208 °C	[1][3]
Density	1.273 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.4710	[3]
Flash Point	84 °C (183.2 °F) - closed cup	[3]

Synthesis of 3',4',5'-Trifluoropropiophenone

While specific literature detailing the synthesis of **3',4',5'-Trifluoropropiophenone** is scarce, a plausible and efficient method is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with propionyl chloride or propionic anhydride. This reaction is a standard method for the preparation of aromatic ketones.

A detailed experimental protocol for a related compound, 3',4',5'-Trifluoroacetophenone, has been reported, which involves the reaction of 3,4,5-trifluorobromobenzene with magnesium to form a Grignard reagent, followed by reaction with acetic anhydride.[4] A similar Grignard-based approach could be adapted for the synthesis of **3',4',5'-Trifluoropropiophenone** using a suitable propionylating agent.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions and should be optimized for specific laboratory conditions.

Materials:

- 1,2,3-Trifluorobenzene
- Propionyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 2M solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a stirred solution of 1,2,3-trifluorobenzene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.
- Allow the mixture to stir for 15 minutes at 0 °C.
- Slowly add propionyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Carefully quench the reaction by slowly pouring it into a beaker of crushed ice containing concentrated HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with 2M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford **3',4',5'-Trifluoropropiophenone**.

Caption: Friedel-Crafts acylation for **3',4',5'-Trifluoropropiophenone** synthesis.

Potential Applications in Drug Development

The 3',4',5'-trifluorophenyl moiety is a valuable pharmacophore in modern drug design. The presence of multiple fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also influence the acidity of adjacent protons and the overall electronic properties of the molecule.

While no specific biological activities have been reported for **3',4',5'-Trifluoropropiophenone** itself, its structural motifs are present in various biologically active compounds. For instance, fluorinated chalcones and flavones have demonstrated a range of activities, including anti-invasive, antioxidant, and neuroprotective effects.^{[5][6][7]}

Therefore, **3',4',5'-Trifluoropropiophenone** serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. It can be utilized in various chemical transformations, such as:

- Aldol condensation: To form chalcone derivatives.
- Reductive amination: To produce fluorinated amine compounds.
- Knoevenagel condensation: To generate a variety of substituted alkenes.

Caption: Synthetic utility of **3',4',5'-Trifluoropropiophenone** in drug discovery.

Spectroscopic Data

Detailed, publicly available spectroscopic data for **3',4',5'-Trifluoropropiophenone** is limited. However, based on its structure, the following characteristic signals can be expected:

¹H NMR:

- A triplet corresponding to the methyl protons ($-\text{CH}_3$).
- A quartet corresponding to the methylene protons ($-\text{CH}_2-$).
- A multiplet in the aromatic region for the two protons on the trifluorophenyl ring.

^{13}C NMR:

- Signals for the carbonyl carbon, methyl carbon, and methylene carbon.
- Multiple signals in the aromatic region, showing C-F couplings.

^{19}F NMR:

- Two distinct signals are expected for the fluorine atoms at the 3,5- and 4-positions of the phenyl ring, with characteristic coupling patterns.

Mass Spectrometry (MS):

- The molecular ion peak (M^+) would be observed at $m/z = 188.04$.

Safety Information

3',4',5'-Trifluoropropiophenone is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[3]

GHS Hazard Statements:

- H301: Toxic if swallowed
- H311: Toxic in contact with skin
- H331: Toxic if inhaled

Conclusion

3',4',5'-Trifluoropropiophenone is a valuable synthetic intermediate for the development of novel therapeutic agents. While direct research on this specific compound is limited, its

structural relationship to known bioactive molecules and the established principles of fluorine chemistry highlight its potential in drug discovery. The synthetic protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their respective fields. Further research into the synthesis, characterization, and biological evaluation of **3',4',5'-Trifluoropropiophenone** and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3',4',5'-Trifluoropropiophenone [oakwoodchemical.com]
- 2. 3',4',5'-Trifluoropropiophenone | C₉H₇F₃O | CID 2777979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3',4',5'-トリフルオロプロピオフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3',4',5'-Trifluoropropiophenone: A Technical Overview for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303399#3-4-5-trifluoropropiophenone-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com